2-(2,4-Difluorophenyl)thiazolidine

Description

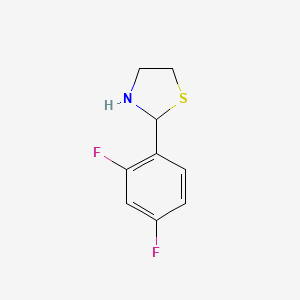

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NS/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9,12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYOEFWWDYJDAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Pathways for Thiazolidine Core Construction

Catalyst-Assisted Synthesis of the Thiazolidine (B150603) Ring

The synthesis of the thiazolidine core, particularly in compounds like 2-(2,4-Difluorophenyl)thiazolidine, is fundamentally a condensation reaction between an aldehyde (2,4-difluorobenzaldehyde) and an aminothiol (B82208) (cysteamine). The efficiency of this transformation, in terms of reaction rate, yield, and purity of the product, is significantly influenced by the choice of catalyst. Research into the synthesis of 2-aryl-thiazolidines and related heterocyclic structures has led to the development of a diverse array of catalytic systems designed to improve reaction efficiency and promote greener chemical processes.

Early synthetic methods often relied on conventional catalysts that, while effective, presented drawbacks such as harsh reaction conditions, long reaction times, and the use of environmentally unfavorable solvents. For instance, the Knoevenagel condensation, a key reaction for forming related thiazolidinone derivatives, has traditionally used basic catalysts like piperidine (B6355638) and pyridine. nih.govnih.gov While functional, the drive for more sustainable and efficient protocols has spurred innovation in catalyst design.

Recent advancements have focused on several key areas:

Mild and Efficient Catalysts: Morpholine (B109124) has been reported as a convenient and effective catalyst for the synthesis of 3-m-tolyl-5-arylidene-2,4-thiazolidinediones, achieving moderate to good yields in a two-step process. nih.gov This represents a move towards milder bases that can facilitate the reaction without requiring stringent conditions.

Green and Recyclable Catalysts: A significant trend is the use of environmentally benign and reusable catalysts. Deep Eutectic Solvents (DESs), for example, have been employed as both the solvent and catalyst in the synthesis of thiazolidinedione derivatives. frontiersin.org In one study, a screen of various choline (B1196258) chloride-based DESs identified an optimal system for the Knoevenagel condensation between substituted benzaldehydes and thiazolidine-2,4-dione, with some derivatives obtained in yields up to 90.90%. frontiersin.org Similarly, solid acids like 2-oxoimidazolidine-1,3-disulfonic acid (OImDSA) have been utilized as a recoverable and highly efficient catalyst for producing 1,3-thiazolidine-4-ones in water at room temperature, demonstrating high yields and the ability to be recycled multiple times without significant loss of activity. d-nb.info

Catalyst-Free Systems: In the pursuit of ultimate green chemistry, catalyst-free methods have been developed. One such protocol describes the efficient synthesis of 2-aryl-3-substituted-4-thiazolidinones in water, which serves as the reaction medium without the need for any catalytic additive. rsc.org These methods are highly desirable as they simplify product purification and minimize chemical waste. Microwave irradiation has also been used to promote catalyst- and solvent-free reactions for similar heterocyclic systems, highlighting a move towards energy-efficient synthetic protocols. rsc.org

The development of catalysts for the synthesis of 2-aryl-thiazolidine structures showcases a clear progression towards greater efficiency, milder reaction conditions, and improved environmental compatibility. While specific studies focusing exclusively on this compound are not extensively detailed in the literature, the principles and catalysts developed for analogous aryl aldehydes and thiazolidine precursors are directly applicable. The use of electron-withdrawing groups on the aryl aldehyde, such as the fluorine atoms in 2,4-difluorobenzaldehyde (B74705), typically enhances the reactivity of the carbonyl carbon, which can be synergistic with the action of modern, highly efficient catalysts.

Below is a summary of various catalytic systems developed for the synthesis of structurally related thiazolidine derivatives.

| Catalyst System | Substrates | Reaction Type | Key Advantages |

| Morpholine | Aromatic aldehydes, 3-(m-tolyl)thiazolidine-2,4-dione | Knoevenagel Condensation | Convenient, moderate to good yields. nih.gov |

| Deep Eutectic Solvents (DESs) | Substituted benzaldehydes, thiazolidine-2,4-dione | Knoevenagel Condensation | Acts as both solvent and catalyst; green; high yields. frontiersin.org |

| 2-Oxoimidazolidine-1,3-disulfonic acid (OImDSA) | Pyrazolecarbaldehydes, anilines, thioglycolic acid | One-pot, three-component reaction | Solid acid; high efficiency in water; catalyst is recyclable. d-nb.info |

| None (Water Medium) | Aromatic aldehydes, amines, mercaptoacetic acid | One-pot, three-component reaction | Catalyst-free; environmentally friendly; cost-effective. rsc.org |

| None (Microwave Irradiation) | 5-aryl-1,3,4-thiadiazol-2-amines, aromatic aldehydes, isonitriles | Groebke–Blackburn–Bienaymé (GBB) reaction | Catalyst- and solvent-free; rapid reaction times. rsc.org |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-(2,4-Difluorophenyl)thiazolidine, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Primary Structure Confirmation

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the thiazolidine (B150603) ring and the 2,4-difluorophenyl moiety.

Thiazolidine Ring Protons: The protons on the thiazolidine ring would appear as multiplets in the aliphatic region of the spectrum. The proton at the C2 position, being adjacent to both a sulfur and a nitrogen atom and the aromatic ring, would likely resonate as a singlet or a finely coupled multiplet. The methylene (B1212753) protons at C4 and C5 would exhibit more complex splitting patterns due to geminal and vicinal coupling. For a simple, unsubstituted thiazolidine, the methylene protons adjacent to the sulfur (C5) typically appear around 3.0-3.3 ppm, while those next to the nitrogen (C4) are found around 4.2-4.5 ppm. The NH proton would appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration. chemicalbook.com

2,4-Difluorophenyl Protons: The aromatic protons of the 2,4-difluorophenyl group would resonate in the aromatic region (typically 6.8-7.5 ppm). Due to the fluorine substituents, these protons would show complex splitting patterns arising from both proton-proton and proton-fluorine couplings.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Thiazolidine Ring Carbons: The carbon atoms of the thiazolidine ring would appear in the aliphatic region. Based on data for similar thiazolidine derivatives, the C2 carbon would be expected in the range of 60-70 ppm. The C4 and C5 carbons would resonate at approximately 50-60 ppm and 30-40 ppm, respectively. In 2,4-thiazolidinedione (B21345), a related structure, the methylene carbon resonates around 37 ppm. chemicalbook.comspectrabase.com

2,4-Difluorophenyl Carbons: The carbons of the difluorophenyl ring will appear in the aromatic region (around 100-165 ppm). The signals for the carbons directly bonded to fluorine will show large one-bond carbon-fluorine couplings (¹JCF), and other carbons in the ring will exhibit smaller two- or three-bond couplings (²JCF, ³JCF). The signals will be split into doublets or triplets depending on the number of adjacent fluorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiazolidine CH (C2) | ~5.5 - 6.5 | ~60 - 70 |

| Thiazolidine CH₂ (C4) | ~4.2 - 4.5 | ~50 - 60 |

| Thiazolidine CH₂ (C5) | ~3.0 - 3.3 | ~30 - 40 |

| Thiazolidine NH | Variable (broad) | - |

| Aromatic CH | ~6.8 - 7.5 | ~100 - 135 |

| Aromatic C-F | - | ~155 - 165 (with C-F coupling) |

| Aromatic C-C(thiazolidine) | - | ~120 - 130 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and for determining the connectivity and stereochemistry of the molecule. wikipedia.orgucl.ac.ukdokumen.pub

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. libretexts.org It would confirm the connectivity within the thiazolidine ring by showing cross-peaks between the protons on C4 and C5. It would also help in assigning the protons of the 2,4-difluorophenyl ring by showing correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the CH and CH₂ groups in both the thiazolidine ring and the aromatic moiety.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. nih.gov It would be crucial for establishing the connection between the thiazolidine ring and the 2,4-difluorophenyl group by showing a correlation between the C2 proton of the thiazolidine ring and the carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, providing information about the 3D structure and conformation of the molecule. For instance, NOESY could show correlations between the C2 proton and the ortho-protons of the phenyl ring, confirming their spatial proximity. harvard.edu

Dynamic NMR Studies for Conformational Exchange Processes

Thiazolidine rings are known to undergo conformational changes, such as ring puckering. Furthermore, rotation around the C2-C(aryl) bond might be restricted, potentially leading to atropisomerism in sterically hindered analogues. rsc.org Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, could be employed to investigate these conformational exchange processes. By analyzing changes in the line shapes of the NMR signals with temperature, the energy barriers for these dynamic processes can be determined.

Analysis of Fluorine Coupling Constants (¹⁹F NMR) if applicable to the 2,4-Difluorophenyl Moiety

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds. wikipedia.org The ¹⁹F NMR spectrum of this compound would show two main signals, one for each of the non-equivalent fluorine atoms at the C2 and C4 positions of the phenyl ring. nih.govrsc.org

The chemical shifts of these fluorine atoms would be characteristic of their electronic environment. Furthermore, the signals would be split due to coupling with each other (³JFF) and with the aromatic protons (³JHF, ⁴JHF, and ⁵JHF). huji.ac.il The magnitude of these coupling constants provides valuable structural information. For example, the through-space coupling between the fluorine at C2 and the proton at C2 of the thiazolidine ring could also be observed.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Characteristic Absorption Bands for Thiazolidine Ring and 2,4-Difluorophenyl Substituent

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the thiazolidine ring and the 2,4-difluorophenyl group. nih.govnih.gov

Thiazolidine Ring Vibrations:

N-H Stretch: A medium to weak absorption band is expected in the region of 3300-3400 cm⁻¹ due to the N-H stretching vibration. biointerfaceresearch.com

C-H Stretch: Aliphatic C-H stretching vibrations from the CH₂ groups of the thiazolidine ring would appear in the 2850-2960 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration is typically observed in the range of 1020-1250 cm⁻¹. niscpr.res.in

C-S Stretch: The C-S stretching vibration is generally weak and appears in the 600-700 cm⁻¹ region.

For the parent thiazolidine, characteristic IR peaks are observed around 2950 cm⁻¹ (C-H stretch), 1450 cm⁻¹ (CH₂ bend), and 1100 cm⁻¹ (C-N stretch). chemicalbook.com

2,4-Difluorophenyl Substituent Vibrations:

Aromatic C-H Stretch: These vibrations would appear as a group of weak to medium bands above 3000 cm⁻¹.

C=C Stretch: Aromatic C=C stretching vibrations are expected to give rise to several bands in the 1450-1600 cm⁻¹ region.

C-F Stretch: Strong absorption bands due to C-F stretching are expected in the region of 1100-1300 cm⁻¹.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations would cause strong absorptions in the 750-900 cm⁻¹ region, and their exact position can be indicative of the substitution pattern on the aromatic ring.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Thiazolidine N-H | Stretch | 3300 - 3400 |

| Thiazolidine C-H | Stretch | 2850 - 2960 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-F | Stretch | 1100 - 1300 |

| Thiazolidine C-N | Stretch | 1020 - 1250 |

| Aromatic C-H | Out-of-plane Bend | 750 - 900 |

| Thiazolidine C-S | Stretch | 600 - 700 |

Correlation of Spectral Features with Molecular Structure and Conformation

Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are crucial for determining the molecular structure and conformation of thiazolidine derivatives in solution. nih.govnih.gov The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provide detailed information about the connectivity of atoms and the stereochemical relationships between different parts of the molecule. nih.gov For instance, the presence of specific signals can confirm the formation of the thiazolidine ring and the substitution pattern on the phenyl group. nih.govmdpi.com

IR spectroscopy complements NMR data by identifying characteristic functional groups. researchgate.net For example, the stretching vibrations of C-H, C-N, and C-S bonds, as well as the aromatic ring vibrations, can be assigned to specific peaks in the IR spectrum. researchgate.netnih.gov In related thiazolidin-4-one derivatives, the carbonyl (C=O) stretching frequency is a key indicator of the electronic environment within the heterocyclic ring. researchgate.netresearchgate.net The correlation between these spectral features and the calculated molecular models allows for a detailed understanding of the molecule's preferred conformation in different states. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of this compound, providing confirmation of its elemental composition and structural integrity. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which is a critical piece of data for confirming the elemental formula of a compound. For thiazolidine derivatives, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. researchgate.net The precise mass measurement, often with an accuracy of a few parts per million (ppm), lends high confidence to the assigned chemical formula. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) experiments involve the selection and fragmentation of a specific ion, typically the molecular ion, to generate a fragmentation spectrum. This spectrum provides a fingerprint of the molecule's structure. researchgate.netresearchgate.net The fragmentation pathways of thiazolidine derivatives often involve the cleavage of the thiazolidine ring and the loss of substituents. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of the molecule and confirm the identity of the substituent groups.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. novapublishers.com It provides precise information about the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsion angles. aalto.fi

Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

Table 1: Selected Crystallographic Data for a Related Thiazolidine Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.6886 (14) |

| b (Å) | 8.9854 (16) |

| c (Å) | 10.8188 (19) |

| α (°) | 102.508 (2) |

| β (°) | 90.940 (2) |

| γ (°) | 112.861 (2) |

| V (ų) | 668.1 (2) |

| Z | 2 |

| Data for (±)-2-{3-[1-(2,4-Difluorophenyl)ethyl]-1,3-thiazolidin-2-ylidene}malononitrile. nih.govresearchgate.net |

Conformational Analysis of the Thiazolidine Ring and 2,4-Difluorophenyl Substituent

The thiazolidine ring is not planar and can adopt various conformations, often described as envelope or twist conformations. nih.govresearchgate.net SC-XRD analysis precisely determines the puckering of the five-membered ring. nih.govresearchgate.net Furthermore, it reveals the relative orientation of the 2,4-difluorophenyl substituent with respect to the thiazolidine ring. researchgate.net This conformational information is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding and π-stacking, which influence the crystal packing. nih.gov In a related structure, the heterocyclic five-membered ring was found to have an envelope conformation. nih.govresearchgate.net

Elucidation of Intermolecular Interactions: Hydrogen Bonding Networks, C-H···π, Halogen Bonding, and π-π Stacking

Hydrogen Bonding Networks: In related thiazolidine structures, hydrogen bonds are fundamental to forming robust supramolecular architectures. For instance, in the crystal structure of 2,3-bis(4-chlorophenyl)-1,3-thiazolidin-4-one (B5125520), molecules are linked by C—H···O hydrogen bonds, creating slabs within the crystal. iucr.org Similarly, other thiazolidine derivatives exhibit networks stabilized by N-H···N, C-H···Cl, and C-H···S interactions, which assemble molecules into extended chains or dimers. nih.gov The presence of the N-H group and the sulfur atom in the thiazolidine ring of this compound makes it a prime candidate for forming similar hydrogen-bonded networks.

C-H···π Interactions: These interactions, where a C-H bond acts as a donor to a π-system, are also significant in the crystal packing of thiazole-containing compounds. In the structure of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, C—H···π interactions contribute to the formation of a three-dimensional network. nih.gov The difluorophenyl ring in this compound provides an electron-rich π-system capable of accepting such interactions from neighboring molecules, further stabilizing the crystal structure.

Halogen Bonding: The presence of two fluorine atoms on the phenyl ring introduces the possibility of halogen bonding. While fluorine is the least polarizable halogen and typically forms weak halogen bonds, these interactions can still be influential in crystal engineering. acs.orgnih.gov Halogen bonds occur when an electrophilic region on a halogen atom (the σ-hole) interacts attractively with a nucleophilic site. acs.orgacs.org In fluorinated compounds, the strong electron-withdrawing nature of fluorine can enhance the ability of other atoms to participate in intermolecular contacts. nih.gov Though often considered weak, C-H···F hydrogen bonds have been unequivocally identified through spectroscopic and computational methods and can play a role in molecular association. mdpi.comrsc.org In some crystal structures, Cl···O and Br···N halogen bonds have been observed to link molecules into specific arrangements. researchgate.netmdpi.com

π-π Stacking: Aromatic rings in adjacent molecules often engage in π-π stacking, which is crucial for the stabilization of crystal structures. In related thiazolopyridine derivatives, inversion-related molecules exhibit overlapping thiazolopyridine groups with significant π-π interactions, characterized by centroid-centroid distances of approximately 3.67 Å. researchgate.net Such stacking is expected to be a key feature in the supramolecular assembly of this compound, contributing to the formation of columnar or layered structures.

Table 1: Summary of Potential Intermolecular Interactions for this compound Based on Analogous Structures

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Reference |

| Hydrogen Bonding | N-H, C-H | S, O, N, Cl | Variable | iucr.orgnih.gov |

| C-H···π Interaction | C-H | Difluorophenyl Ring | H···π distance ~2.7-2.9 Å | nih.gov |

| Halogen Bonding | C-F (as part of σ-hole) | Nucleophile (e.g., O, N, S) | Variable, often near sum of van der Waals radii | acs.orgacs.orgnih.gov |

| π-π Stacking | Difluorophenyl Ring | Difluorophenyl Ring | Centroid-centroid distance ~3.5-3.8 Å | researchgate.net |

Supramolecular Assembly and Crystal Packing Features

The cumulative effect of the intermolecular forces described above dictates the final three-dimensional supramolecular assembly and crystal packing of this compound. The specific combination and hierarchy of these non-covalent interactions lead to the formation of distinct, stable, and ordered solid-state architectures.

The crystal packing in thiazolidine derivatives frequently involves the formation of one-dimensional chains or two-dimensional sheets. For example, in the crystal of 2,3-bis(4-chlorophenyl)-1,3-thiazolidin-4-one 1-oxide, molecules are linked by C—H···O and C—H···Cl hydrogen bonds, resulting in the formation of slabs parallel to a crystallographic plane. iucr.org In other cases, a combination of hydrogen bonds and π-π stacking interactions can create more complex three-dimensional networks. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Thiazolidine Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is an essential technique for investigating the stereochemistry of chiral molecules. bath.ac.uk It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. youtube.com For chiral derivatives of thiazolidine, CD spectroscopy provides invaluable information regarding their absolute configuration and conformational behavior in solution. nih.gov

If this compound is synthesized as a single enantiomer or if its enantiomers are separated, CD spectroscopy can be applied. The chromophores in the molecule, particularly the 2,4-difluorophenyl group, will produce characteristic electronic transitions. The interaction of these chromophores with the chiral center(s) in the thiazolidine ring results in distinct CD signals, known as Cotton effects. The sign and magnitude of these signals are exquisitely sensitive to the three-dimensional arrangement of the atoms. bath.ac.ukyoutube.com

This technique is widely used to study the structure of proteins, DNA, and other chiral molecules. bath.ac.uk For smaller chiral molecules like thiazolidine derivatives, CD spectroscopy can confirm the absolute configuration determined by other methods, such as X-ray crystallography, or it can be used in conjunction with computational predictions to assign the stereochemistry. rsc.org The study of how these CD signals change with solvent or temperature can also provide insights into conformational dynamics.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the structural and electronic properties of thiazolidine (B150603) derivatives. These calculations offer a detailed understanding of the molecule's fundamental characteristics.

Geometry Optimization and Conformational Energy Landscapes

DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms in 2-(2,4-difluorophenyl)thiazolidine, a process known as geometry optimization. By calculating the potential energy for various conformations, researchers can map out the conformational energy landscape, identifying the lowest energy and therefore most probable structures.

Table 1: Representative Optimized Geometrical Parameters for a Thiazolidine Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.83 | S-C-N | 109.5 |

| C-N | 1.46 | C-N-C | 112.0 |

| C=O | 1.22 | O=C-N | 125.0 |

| C-C (phenyl) | 1.39 | C-C-C (phenyl) | 120.0 |

| C-F | 1.35 | F-C-C | 118.5 |

Note: The data in this table is illustrative and represents typical values for thiazolidine derivatives. Actual values for this compound would require specific DFT calculations.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MEP)

The electronic properties of this compound are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.govresearchgate.net For thiazolidine derivatives, the HOMO is often located on the thiazolidine and phenyl rings, while the LUMO's location can be influenced by substituents. researchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For thiazolidine-2,4-dione derivatives, MEP analysis has been used to identify preferential sites for nucleophilic attack. researchgate.net In this compound, the electronegative fluorine atoms and the sulfur and nitrogen heteroatoms are expected to significantly influence the MEP.

Table 2: Calculated Electronic Properties of Thiazolidine Derivatives

| Compound Series | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 2-(4-substituted-phenylimino)thiazolidin-4-one | -7.17 to -5.88 | -2.91 to -1.15 | 4.26 to 5.17 |

| Thiazolidine-2,4-dione derivatives | --- | --- | --- |

Note: The data is based on studies of related thiazolidine compounds. researchgate.net Specific values for this compound would require dedicated calculations.

Prediction of Spectroscopic Properties (NMR chemical shifts, vibrational frequencies)

DFT calculations are a powerful tool for predicting spectroscopic properties, which aids in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for assigning experimental spectra. For substituted 2,3-diphenyl-1,3-thiazolidin-4-ones, an "additivity" equation has been developed to predict 13C chemical shifts with a reasonable degree of accuracy. scispace.com The predictability was found to be within ±0.06 ppm for C-2, ±0.2 ppm for C-4, and ±0.09 ppm for C-5. scispace.com For molecules containing fluorine, specific DFT methods like ωB97XD/aug-cc-pvdz have been recommended for accurate 19F NMR chemical shift prediction. worktribe.comrsc.org

Vibrational Frequencies: The calculation of vibrational frequencies helps in the interpretation of infrared (IR) and Raman spectra. Theoretical harmonic frequencies are often scaled to better match experimental results. nih.gov For instance, a scaling factor of 0.96 was used for 2-(2-hydrazineyl)thiazole derivatives to align computed frequencies with experimental data. kbhgroup.in These calculations help in identifying characteristic vibrational modes, such as C=O and N-H stretching in the thiazolidine ring. nih.gov

Tautomeric Equilibria and Relative Stability of Isomeric Forms

Thiazolidine derivatives can exist in different tautomeric forms, and quantum chemical calculations can predict their relative stabilities. For example, in 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one, studies have investigated the equilibrium between the 2-amino and 2-imino tautomers, finding the 2-amino form to be more stable. nih.gov Similar studies on 2-phenacylbenzimidazoles have used DFT calculations to support experimental findings on the molar ratios of different tautomers in solution. researchgate.net These calculations are crucial for understanding which tautomer is likely to be the biologically active form.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as an enzyme or a protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Prediction of Binding Modes and Orientation within Enzyme Active Sites or Receptor Pockets

For derivatives of this compound, molecular docking simulations have been extensively used to predict how they interact with various biological targets. These simulations place the ligand into the binding site of a protein and calculate a score that estimates the binding affinity.

Studies on thiazolidine-2,4-dione derivatives have shown their potential to bind to targets like peroxisome proliferator-activated receptor-γ (PPAR-γ) and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govmdpi.comnih.gov Docking studies have revealed that the thiazolidine-2,4-dione moiety often forms crucial hydrogen bonds with amino acid residues in the active site. For instance, the 5-benzylidenethiazolidine-2,4-dione motif has been shown to form key interactions with Cys917 in the hinge region of the VEGFR-2 active site. nih.gov The binding energies from these simulations, often expressed in kcal/mol, indicate the stability of the ligand-protein complex. For a series of thiazolidinedione derivatives targeting PPAR-γ, docking scores ranged from -5.021 to -8.558 kcal/mol, indicating strong interactions with the binding pocket. nih.gov

Identification of Key Amino Acid Residues Involved in Molecular Recognition

Molecular docking studies have been instrumental in identifying the key amino acid residues that are crucial for the molecular recognition of thiazolidine derivatives at the active sites of various protein targets. These studies simulate the binding of the ligand to the protein, revealing the specific interactions that stabilize the complex.

For instance, in studies with Peroxisome Proliferator-Activated Receptor-γ (PPARγ), a target for antidiabetic drugs, the thiazolidine-2,4-dione ring of derivatives has been shown to form hydrogen bonds with key residues such as Serine289 and Arginine288. mdpi.com The linker and substituted phenyl ring can also engage in hydrophobic interactions with residues like Phenylalanine363, Phenylalanine282, and Isoleucine341. mdpi.com Specifically, one study identified hydrogen bonds to Gly284 and water bridges with Ile281, Cys285, and Leu330 as important for the binding of a thiazolidinedione derivative to PPAR-γ. nih.gov

In the context of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a target in cancer therapy, the thiazolidine-2,4-dione moiety of derivatives has been observed to form hydrogen bonds with the backbone of Cysteine919 in the hinge region of the ATP-binding site. mdpi.com The difluorophenyl group can further enhance binding through hydrophobic interactions within the pocket.

Similarly, when targeting Protein Tyrosine Phosphatase 1B (PTP1B), another key enzyme in insulin (B600854) signaling pathways, the thiazolidine core is crucial for anchoring the molecule within the active site through specific hydrogen bonds. nih.gov The interactions are further stabilized by the substituted phenyl ring, which fits into a hydrophobic pocket.

These computational predictions are critical for understanding the mechanism of action and for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Estimation of Binding Affinities (in silico scoring functions)

In silico scoring functions are computational methods used to estimate the binding affinity between a ligand and a protein. These functions calculate a score, typically in units of energy (e.g., kcal/mol), which represents the strength of the interaction. A more negative score generally indicates a stronger binding affinity.

Molecular docking studies on various thiazolidine derivatives have reported a range of binding affinities for different protein targets. For example, in a study of thiazolidine-2,4-dione derivatives targeting PPAR-γ, the calculated binding free energies ranged from -5.021 to -8.558 kcal/mol. nih.gov Another study on different derivatives targeting the same protein reported a binding affinity of -94.38 kcal/mol for the reference drug rosiglitazone, with novel derivatives showing comparable or improved scores. mdpi.com

The following table summarizes representative binding affinities of thiazolidine derivatives against various protein targets as determined by in silico scoring functions.

| Compound Class | Protein Target | Scoring Function/Software | Estimated Binding Affinity (kcal/mol) |

| Thiazolidine-2,4-dione derivatives | PPAR-γ | Maestro | -5.021 to -8.558 nih.gov |

| Thiazolidine-2,4-diones with sulfonylthiourea moieties | VEGFR-2 | - | Not specified, but noted for high affinity mdpi.com |

| Thiazolidine-2,4-diones with sulfonylthiourea moieties | PPARγ | - | -94.38 (for Rosiglitazone) mdpi.com |

These scoring functions, while providing valuable estimates, are approximations and are often used in conjunction with other computational and experimental methods for a more accurate assessment of binding.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of both the ligand and the ligand-protein complex over time. These simulations model the atomic motions, offering deeper insights than static docking poses.

Conformational Flexibility of this compound and its Derivatives

The conformational flexibility of the thiazolidine ring and its substituents is a key determinant of its binding capabilities. The five-membered thiazolidine ring is not planar and can adopt various envelope and twisted conformations. The 2-(2,4-difluorophenyl) substituent also possesses rotational freedom around the single bond connecting it to the thiazolidine ring.

Stability of Ligand-Protein Complexes over Time

A critical aspect of drug efficacy is the stability of the ligand-protein complex. MD simulations are widely used to assess this stability by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time, often on the nanosecond scale. nih.govrsc.org A stable complex will generally show a low and converging RMSD value, indicating that the ligand remains bound in a consistent pose.

For example, MD simulations of thiazolidine-2,4-dione derivatives in complex with PPAR-γ have shown stable RMSD values over 100 ns, suggesting the formation of a stable and long-lasting interaction. nih.gov In one study, the Cα atoms of a docked PPAR-γ complex with a thiazolidinedione derivative showed a relatively stable RMS deviation averaging around 1.3–2.2 Å. nih.gov Deviations or large fluctuations in the RMSD plot can indicate that the ligand is unstable in the binding pocket and may be dissociating.

Solvent Effects and Water Molecule Interactions within Binding Sites

The solvent environment, particularly the role of water molecules, can significantly influence ligand-protein binding. Water molecules can mediate interactions between the ligand and the protein by forming water bridges, or they can be displaced from the binding site upon ligand binding, which can be entropically favorable.

MD simulations explicitly model the solvent, allowing for the observation of these effects. In the context of thiazolidine derivatives binding to PPAR-γ, MD simulations have identified water bridges playing a role in stabilizing the complex. nih.gov Specifically, interactions with residues such as Ile281, Cys285, and Leu330 were found to be mediated by water molecules. nih.gov Understanding the role of these key water molecules is crucial for structure-based drug design, as they can be targeted for displacement to improve binding affinity or incorporated into the design to enhance interaction networks.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The goal is to develop a predictive model that can be used to estimate the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

QSAR studies have been performed on various series of thiazolidine derivatives to understand the structural requirements for their biological activities, such as antihyperglycemic and PTP1B inhibitory effects. nih.govnih.gov These studies typically involve calculating a wide range of molecular descriptors for each compound, which can be categorized as:

Thermodynamic parameters: such as heat of formation and free energy.

Topological parameters: which describe the connectivity and shape of the molecule.

Charge-dependent parameters: related to the electronic distribution.

Using statistical methods like multiple linear regression, a QSAR equation is derived that correlates a selection of these descriptors with the observed biological activity. nih.gov The resulting model can highlight which structural features are positively or negatively correlated with activity. For instance, a QSAR study on thiazolidinedione derivatives as PTP1B inhibitors indicated the key molecular features that could be modified to optimize inhibitory activity. nih.gov These models serve as valuable tools in the drug discovery process, enabling the prioritization of synthetic efforts towards compounds with the highest predicted potency.

Development of Predictive Models Relating Structural Features to Molecular Interaction Potency

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone in the development of predictive models for the biological activity of thiazolidine derivatives. These models mathematically correlate the structural or physicochemical properties of a series of compounds with their experimentally determined biological activities.

A common approach involves the use of multiple linear regression (MLR) analysis to develop QSAR models. For instance, a study on a series of thiazolidine-2,4-dione derivatives as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors successfully constructed a robust QSAR model with a high correlation coefficient (R² = 0.942). This model was able to predict the inhibitory activity of the compounds based on specific structural descriptors. Such models are crucial for predicting the potency of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

The development of these predictive models often involves the following steps:

Data Set Selection: A series of structurally related thiazolidine derivatives with a known range of biological activities is chosen.

Molecular Descriptors Calculation: A wide array of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each molecule in the series.

Model Building: Statistical methods like MLR or more advanced machine learning algorithms are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

The insights gained from these models are invaluable for understanding which structural features of the this compound scaffold are most influential in determining its interaction with a biological target. For example, a QSAR study on thiazolidine derivatives as COX inhibitors indicated that higher hydrophobicity and electron-withdrawing properties of substituents at certain positions would lead to better activity.

Below is an illustrative data table showcasing the type of data used and generated in a typical QSAR study of thiazolidine derivatives.

| Compound ID | Substituent (R) | Experimental Activity (IC₅₀, µM) | Predicted Activity (IC₅₀, µM) | Key Descriptor 1 (e.g., LogP) | Key Descriptor 2 (e.g., Molar Refractivity) |

| 1 | H | 15.2 | 14.8 | 2.1 | 65.3 |

| 2 | 4-Cl | 8.5 | 8.9 | 2.8 | 70.1 |

| 3 | 4-F | 10.1 | 9.7 | 2.3 | 65.8 |

| 4 | 4-CH₃ | 12.8 | 13.1 | 2.6 | 70.5 |

| 5 | 4-OCH₃ | 11.5 | 11.2 | 2.2 | 72.4 |

Note: This table is a generalized representation and does not reflect actual experimental data for this compound.

Identification of Physicochemical Descriptors Influencing Biological Activity (at a molecular level)

Beyond the development of predictive models, computational studies are instrumental in identifying the specific physicochemical descriptors that govern the biological activity of thiazolidine derivatives at a molecular level. These descriptors provide a deeper understanding of the forces driving the interaction between the molecule and its biological target.

Key physicochemical descriptors that have been identified as influential for the biological activity of the thiazolidine scaffold include:

Hydrophobicity (LogP): The lipophilicity of the molecule plays a critical role in its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. QSAR studies have often shown a correlation between hydrophobicity and activity.

Electronic Properties: The electronic nature of substituents on the thiazolidine ring system can significantly impact its binding affinity. Descriptors such as Hammett constants (σ), which quantify the electron-donating or electron-withdrawing nature of a substituent, are frequently used in QSAR models.

Steric Parameters: The size and shape of the molecule, as described by parameters like molar refractivity (MR) and Taft steric parameters (Es), are crucial for ensuring a complementary fit with the binding site of the target protein.

Topological Indices: These descriptors encode information about the connectivity and branching of the molecular structure and have been successfully used to model the activity of various thiazolidine derivatives.

Quantum Chemical Descriptors: Properties derived from quantum mechanical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the reactivity and electronic interaction capabilities of the molecule. For example, a smaller HOMO-LUMO gap can indicate higher reactivity.

The following table summarizes key physicochemical descriptors and their general influence on the biological activity of thiazolidine derivatives based on various computational studies.

| Physicochemical Descriptor | General Influence on Biological Activity |

| LogP (Hydrophobicity) | Often, an optimal range of hydrophobicity is required for activity. Too high or too low can be detrimental. |

| Molar Refractivity (MR) | Indicates the volume occupied by the substituent and influences steric fit with the receptor. |

| Dipole Moment | Affects the overall polarity of the molecule and its ability to engage in dipole-dipole interactions. |

| HOMO Energy | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Relates to the electron-accepting ability of the molecule. |

| Surface Area and Volume | Important for overall shape complementarity with the binding site. |

The identification of these key descriptors allows medicinal chemists to rationally design new derivatives of this compound with improved potency and selectivity by strategically modifying the molecule to optimize these properties.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of the 2,4-Difluorophenyl Substituent on Molecular Recognition

The 2,4-difluorophenyl substituent at the C-2 position of the thiazolidine (B150603) ring plays a pivotal role in molecular recognition and biological activity. The fluorine atoms, being highly electronegative, create a unique electronic and conformational profile that influences how the molecule interacts with its biological targets.

The presence of electron-withdrawing groups on the phenyl ring is often crucial for the activity of thiazolidine derivatives. e3s-conferences.org For instance, in a series of 4-thiazolidinone (B1220212) derivatives of 6-nitroindazole, the presence of a strong electron-withdrawing group was found to be essential for antibacterial, anti-tubercular, and antifungal activities, with more potent activity observed with stronger electron-withdrawing groups. e3s-conferences.org This principle suggests that the two fluorine atoms in 2-(2,4-difluorophenyl)thiazolidine significantly enhance its potential for biological activity through favorable electronic interactions with target receptors.

Molecular docking studies have further illuminated that substitutions on the phenyl ring are critical in determining the geometry of the compounds, which in turn dictates their behavior and mode of interaction with biological targets. researchgate.net The specific 2,4-difluoro substitution pattern can influence the molecule's conformation, affecting how it fits into the binding pocket of a protein.

Role of Ring Substitutions (e.g., at C-2, C-4, C-5, N-3) on Thiazolidine Scaffold Activity

Substitutions at various positions on the thiazolidine ring are a key strategy for modulating the activity of this class of compounds. The C-2, C-4, C-5, and N-3 positions are all amenable to chemical modification, allowing for the fine-tuning of pharmacological properties. researchgate.net

The bactericidal activity of thiazolidinedione derivatives, for example, is more dependent on the nature of the substitution on the heterocyclic thiazolidine ring than on the aromatic moiety. nih.gov This highlights the importance of modifications to the core thiazolidine structure.

C-2 Position: The substituent at the C-2 position often plays a significant role in defining the compound's primary interaction with its target. As discussed, the 2,4-difluorophenyl group is a key determinant of activity.

C-4 Position: The C-4 position is frequently substituted with a carbonyl group to form 4-thiazolidinones, a class of compounds with a wide range of biological activities. sysrevpharm.org

C-5 Position: Modifications at the C-5 position can significantly impact activity. For example, in a series of 5-arylidene-2,4-thiazolidinediones, the introduction of an acetic acid side chain on the N-3 position of the thiazolidinedione moiety led to a marked increase in aldose reductase inhibitory activity.

N-3 Position: The nitrogen atom at the N-3 position is a common site for substitution to introduce diversity and modulate physicochemical properties.

The following table summarizes the effect of various substitutions on the activity of thiazolidine derivatives based on published research.

| Position of Substitution | Substituent | Effect on Activity | Reference Compound Class |

| Phenyl ring at C-2 | Electron-withdrawing groups (e.g., -NO2, -Cl) | Enhanced antibacterial activity | 5-benzylidene thiazolidine-2,4-dione |

| N-3 | Acetic acid side chain | Marked increase in inhibitory activity | 5-arylidene-2,4-thiazolidinediones |

Impact of Linker Length and Flexibility in Hybrid Thiazolidine Molecules

Systematic studies on fragment-based inhibitors have shown that the linker's properties can influence how well the two linked fragments are presented to their respective binding sites. nih.gov Both flexible and rigid linkers can be explored, and their effects are often position-dependent. An improperly designed linker can introduce strain or possess excessive conformational flexibility, leading to an entropic penalty upon binding and a decrease in affinity. nih.gov

The design of smart drugs, such as antibody-drug conjugates, also emphasizes the crucial role of linker chemistry. nih.gov The linker must be stable enough to prevent premature release of the active component but also susceptible to cleavage at the target site. nih.gov While not directly hybrid molecules in the same sense, these principles of linker design are applicable to more complex thiazolidine derivatives where the thiazolidine core is tethered to other molecular fragments.

Bioisosteric Replacements for Modulating Target Selectivity and Potency (molecular focus)

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize the properties of a lead compound. This involves substituting a functional group with another that has similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. researchgate.net

In the context of thiazolidine-containing compounds, several bioisosteric replacements have been explored:

Pyrrolidinedione for Thiazolidinedione: To improve the safety profile of thiazolidinedione drugs, the thiazolidinedione ring has been replaced with a chemically conserved pyrrolidinedione heterocyclic system. This bioisosteric replacement resulted in reduced toxicity. researchgate.net

Oxazolidinedione and Imidazolidinedione for Thiazolidinedione: In a series of coumarin-coupled derivatives, the thiazolidinedione nucleus was replaced with oxazolidinedione and imidazolidinedione bioisosteres. The compounds containing the oxazolidinedione ring system were found to be more active than those with the thiazolidinedione or imidazolidinedione nucleus. nih.gov

Thiazolidinedione for Carboxylic Acid: The thiazolidinedione heterocycle has been used as a bioisostere for carboxylic acids. This replacement can be a strategy to develop metabolically stable compounds. dntb.gov.ua

The following table provides examples of bioisosteric replacements for the thiazolidine-2,4-dione ring and their observed effects.

| Original Moiety | Bioisosteric Replacement | Observed Effect | Reference |

| Thiazolidinedione | Pyrrolidinedione | Reduced toxicity | researchgate.net |

| Thiazolidinedione | Oxazolidinedione | Increased activity | nih.gov |

| Thiazolidinedione | Imidazolidinedione | Varied activity | nih.gov |

| Carboxylic Acid | Thiazolidinedione | Potential for improved metabolic stability | dntb.gov.ua |

Design Strategies for Modulating Stereospecific Molecular Interactions

Stereochemistry is a critical aspect of drug design, as different stereoisomers of a chiral molecule can exhibit vastly different biological activities. The thiazolidine ring can have chiral centers, particularly at the C-2, C-4, and C-5 positions, depending on the substitution pattern.

The synthesis of stereochemically pure thiazolidine derivatives is a key strategy to investigate and optimize their interactions with biological targets. Stereoselective synthesis methods allow for the preparation of specific enantiomers or diastereomers, enabling a detailed study of their structure-activity relationships. For example, the stereoselective synthesis of 2-(2,4-dinitrophenyl)hydrazono- and (2-tosylhydrazono)-4-oxo-thiazolidine derivatives has been reported, highlighting the feasibility of controlling the stereochemistry of these scaffolds. nih.gov

The design of molecules with specific stereochemistry is often guided by computational modeling and an understanding of the target's three-dimensional structure. By designing ligands that have a complementary stereochemical fit with their receptor, it is possible to enhance potency and selectivity. The knowledge of the molecular-level interactions between a ligand and its receptor can be used to design new molecules with improved fitting, and stereochemistry is a fundamental component of this fit.

Mechanistic Research on Molecular and Biochemical Interactions Non Clinical Focus

Investigations of Enzyme Inhibition Mechanisms

Thiazolidine-2,4-dione derivatives have been identified as inhibitors of several key enzymes implicated in a range of diseases. nih.govnih.gov Understanding the precise mechanisms of this inhibition is crucial for the development of targeted therapies.

Research has highlighted the inhibitory activity of thiazolidine-2,4-dione derivatives against several specific enzymes:

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical player in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. nih.govnih.gov Thiazolidine-2,4-dione derivatives have been shown to inhibit VEGFR-2, thereby blocking the signaling pathway that promotes angiogenesis. nih.govnih.gov For instance, one study identified a novel 2,4-dioxothiazolidine derivative, compound 22, as a potent VEGFR-2 inhibitor with an IC50 value of 0.079 μM. nih.gov This inhibition of VEGFR-2 is a promising strategy for anticancer therapies. nih.govnih.gov

Aldose Reductase: This enzyme is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes. nih.govnih.gov Under hyperglycemic conditions, aldose reductase reduces glucose to sorbitol, and the accumulation of sorbitol is linked to diabetic neuropathy, nephropathy, and retinopathy. nih.gov Several thiazolidinedione derivatives have been investigated as aldose reductase inhibitors. nih.govnih.gov One study reported a benzothiazole-tethered thiazolidine-2,4-dione hybrid (compound 8b) as a potent non-competitive inhibitor of aldose reductase with an IC50 of 0.16 μM. nih.gov

P. aeruginosa PhzS: Pseudomonas aeruginosa is an opportunistic human pathogen that produces a variety of virulence factors, including pyocyanin (B1662382). nih.govresearchgate.net PhzS is a key enzyme in the biosynthesis of pyocyanin. nih.govresearchgate.net Research has shown that thiazolidine-2,4-dione derivatives can inhibit PhzS, thereby reducing pyocyanin production without significantly affecting bacterial growth. nih.gov This suggests a potential anti-virulence strategy to combat P. aeruginosa infections. nih.govresearchgate.net Studies have indicated that an unsubstituted nitrogen at the thiazolidine-2,4-dione ring is crucial for PhzS inhibition. nih.gov

Table 1: Investigated Enzyme Inhibition by Thiazolidine-2,4-dione Derivatives

| Enzyme | Biological Role | Implication of Inhibition | Reference Compound Example | IC50 Value |

| VEGFR-2 | Angiogenesis, tumor growth | Anticancer therapy | Compound 22 | 0.079 μM |

| Aldose Reductase | Polyol pathway, diabetic complications | Treatment of diabetic complications | Compound 8b | 0.16 μM |

| P. aeruginosa PhzS | Pyocyanin biosynthesis, bacterial virulence | Anti-virulence strategy | Not specified | Not specified |

The mode of enzyme inhibition by thiazolidine (B150603) derivatives has been a key area of investigation. Kinetic studies help to elucidate whether these compounds compete with the natural substrate for the enzyme's active site (competitive inhibition), bind to a different site to alter the enzyme's function (non-competitive inhibition), or exhibit other modes of inhibition like mixed or uncompetitive inhibition. mdpi.comnih.govresearchgate.net

For example, a study on a benzothiazole-tethered thiazolidine-2,4-dione derivative (8b) demonstrated its non-competitive inhibition of aldose reductase, as confirmed by kinetic studies and molecular docking simulations. nih.gov In another instance, a study of imidazotriazole-based thiazolidinone derivatives as cholinesterase inhibitors found that the most potent analog acted as a competitive inhibitor. mdpi.com Conversely, a different analog in the same study displayed uncompetitive inhibition, while another showed non-competitive inhibition due to binding at an allosteric site. mdpi.com The kinetic profile of a phenylpiperazine-thiazolidine-2,4-dione hybrid against monoamine oxidase A (MAO-A) revealed a mixed inhibition mode. nih.gov

The distinction between binding at the active site (orthosteric binding) and at a secondary site (allosteric binding) is fundamental to understanding the mechanism of action. nih.govnih.govlongdom.org Allosteric modulators can offer greater selectivity and a more nuanced regulation of protein activity compared to orthosteric ligands. nih.govlongdom.org

While many enzyme inhibitors function by directly competing with the substrate at the active site, there is evidence to suggest that some thiazolidine derivatives may act as allosteric modulators. mdpi.comnih.gov For instance, the non-competitive inhibition observed in some studies points towards binding at an allosteric site, thereby changing the enzyme's conformation and reducing its activity without directly blocking substrate binding. mdpi.com Allosteric modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), depending on whether they enhance, inhibit, or have no effect on the orthosteric ligand's activity, respectively. nih.govlongdom.org The discovery of allosteric binding sites on various enzymes opens up new avenues for designing highly specific and potentially safer therapeutic agents. nih.gov

Receptor Ligand Activity at the Molecular Level

Beyond enzyme inhibition, thiazolidine-2,4-diones are well-known for their activity as ligands for nuclear receptors, particularly Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ). nih.govnih.gov

PPAR-γ is a ligand-activated transcription factor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. nih.govnih.gov Thiazolidinediones (TZDs), a class of drugs that includes compounds with the 2-(2,4-Difluorophenyl)thiazolidine scaffold, are potent synthetic agonists of PPAR-γ. nih.govresearchgate.net

The mechanism of PPAR-γ agonism involves the following key steps:

Ligand Binding: The TZD molecule binds to the ligand-binding domain of the PPAR-γ receptor. nih.gov

Conformational Change: This binding induces a conformational change in the receptor. nih.gov

Heterodimerization: The activated PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR). nih.gov

PPRE Binding: This heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. nih.govresearchgate.net

Gene Transcription: The binding of the PPAR-γ/RXR heterodimer to PPREs recruits co-activator proteins and leads to the transcription of genes involved in glucose and lipid metabolism. nih.govresearchgate.net

This transactivation mechanism ultimately leads to an improvement in insulin sensitivity. nih.gov PPAR-γ activation can also lead to transrepression, where it interferes with other transcription factor pathways, contributing to its anti-inflammatory effects. nih.gov

Table 2: Key Molecular Events in PPAR-γ Agonism by Thiazolidinediones

| Step | Description | Key Molecules Involved |

| 1 | Ligand Binding | Thiazolidinedione, PPAR-γ Ligand-Binding Domain |

| 2 | Conformational Change | PPAR-γ Receptor |

| 3 | Heterodimerization | PPAR-γ, Retinoid X Receptor (RXR) |

| 4 | PPRE Binding | PPAR-γ/RXR Heterodimer, Peroxisome Proliferator Response Elements (PPREs) |

| 5 | Gene Transcription | Co-activator proteins, Target genes |

The selectivity of thiazolidinedione derivatives for PPAR-γ over other PPAR isoforms (PPAR-α and PPAR-δ) is determined by specific molecular interactions within the ligand-binding pocket. nih.govnih.gov The ligand-binding domain of PPARs is relatively large and flexible, allowing it to accommodate a wide range of ligands.

Molecular docking and simulation studies have provided insights into these interactions. For instance, hydrophobic interactions with specific amino acid residues such as Ile326, Tyr327, Leu330/333, Ile341, Met348, Phe363, Met364, and His449 in the PPAR-γ binding pocket have been observed for certain thiazolidinedione derivatives. nih.gov The phenyl group of some derivatives has been shown to interact with residues like Lys367 and Ile341. nih.gov The structural flexibility of the 2,4-TZD core, particularly at the C-5 position, allows for modifications that can fine-tune the bioactivity and selectivity of these compounds. nih.gov The presence of specific substituents, such as electron-donating groups on the aromatic ring, can also influence the binding affinity and agonistic activity. researchgate.net Understanding these molecular determinants of selectivity is crucial for designing next-generation PPAR-γ modulators with improved therapeutic profiles. nih.govresearchgate.net

Research Uncovers Limited Data on the Specific Biological Interactions of this compound

Despite a thorough review of available scientific literature, detailed research focusing specifically on the molecular and biochemical interactions of the chemical compound this compound is not publicly available. Extensive searches for data pertaining to its effects on cellular transport mechanisms and intracellular biochemical pathways, as outlined in the requested article structure, did not yield any specific results for this particular compound.

The investigation sought to collate information on the mechanistic details of how this compound might interact with cellular components. The intended focus was on its potential to modulate glucose transporters (GLUTs), the specifics of its ligand affinity for different transporter isoforms, and its influence on key intracellular signaling cascades.

Specifically, information was sought regarding:

Modulation of Cellular Transport Mechanisms: No studies were identified that investigated the inhibitory mechanisms of this compound on glucose transporters such as GLUT1, GLUT4, or GLUT5. Consequently, data on its ligand specificity for these or any other transporter isoforms is not available.

Effects on Intracellular Biochemical Pathways: The search for literature detailing the compound's ability to induce apoptosis, including analyses of molecular cascades and gene expression modulation, returned no relevant findings. Similarly, there is no available research on its potential to inhibit protein phosphorylation cascades like the Raf/MEK/ERK or PI3K/Akt pathways. Furthermore, its effects on translation initiation processes have not been documented in the accessible scientific literature.

It is important to distinguish This compound from a related but distinct class of compounds known as thiazolidinediones (TZDs) . While numerous studies have been published on various TZD derivatives and their wide range of biological activities, this information is not applicable to the specific thiazolidine compound requested. The core chemical structures of thiazolidines and thiazolidinediones are different, leading to distinct chemical properties and biological activities.

Protein-Ligand Binding Dynamics and Conformational Changes (Experimental Techniques)

The primary models used to describe these interactions are the "induced fit" model, where the ligand's presence causes a conformational change in the protein, and the "pre-existing equilibrium" model, which posits that proteins exist as an ensemble of conformations, with the ligand selectively binding to and stabilizing a specific one. gersteinlab.orgnih.gov Experimental techniques are vital to determine which model best describes a particular protein-ligand system.

X-ray Crystallography

X-ray crystallography is a powerful technique for obtaining high-resolution, three-dimensional structural information of a protein-ligand complex. By analyzing the diffraction pattern of X-rays passing through a crystal of the complex, researchers can map the atomic coordinates of the protein and the bound ligand. This provides a static snapshot of the interaction, revealing:

Binding Site: The precise location and shape of the pocket on the protein where the ligand binds.

Binding Pose: The specific orientation and conformation of the ligand within the binding site.

Intermolecular Interactions: The specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex.

Conformational Changes: By comparing the structure of the protein with and without the ligand bound, any conformational changes induced by the binding event can be identified.

For instance, a crystallographic study of a related thiazolidine derivative, (±)-2-{3-[1-(2,4-Difluorophenyl)ethyl]-1,3-thiazolidin-2-ylidene}malononitrile, determined its own molecular conformation. nih.govresearchgate.net The study revealed that the five-membered thiazolidine ring adopts an envelope conformation and identified a weak intermolecular C-H···π interaction stabilizing the crystal structure, but no classical hydrogen bonds were observed. nih.govresearchgate.net If this compound were co-crystallized with a protein target, this same technique could detail its interactions within the protein's active site.

Another example shows how X-ray crystallography revealed the chair conformation of a morpholine (B109124) ring in a different complex thiazolidine derivative, highlighting the technique's ability to define specific structural features. nih.govresearchgate.net

Table 1: Example of Crystallographic Data for a Thiazolidine-Related Compound

| Parameter | Value | Reference |

| Compound Name | (±)-2-{3-[1-(2,4-Difluorophenyl)ethyl]-1,3-thiazolidin-2-ylidene}malononitrile | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| Conformation | Envelope conformation of the five-membered ring | nih.govresearchgate.net |

| Key Interaction | Weak intermolecular C-H···π interaction | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique used in solution, making it ideal for studying the dynamics of protein-ligand interactions without the need for crystallization. nih.gov It can provide information on binding affinity, kinetics, and the specific atoms involved in the interaction.

Chemical Shift Perturbation (CSP): This is a common protein-observed NMR experiment. A 2D spectrum (e.g., ¹H-¹⁵N HSQC) of an isotopically labeled protein is recorded in the absence and presence of the ligand. Changes in the chemical shifts of specific amino acid residues upon ligand binding identify the location of the binding site on the protein. nih.gov

Saturation Transfer Difference (STD) NMR: This is a ligand-observed experiment. The protein is selectively saturated with radiofrequency pulses. If a ligand binds, this saturation is transferred to it, resulting in a decrease in the intensity of the ligand's NMR signals. The specific protons on the ligand closest to the protein surface show the strongest effect, mapping the binding epitope. nih.gov

Diffusion Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion rates of molecules. A small ligand will diffuse rapidly, while a large protein diffuses slowly. When a ligand binds to a protein, it tumbles as part of the larger complex, and its diffusion rate slows down. This change can be used to confirm binding and estimate the binding affinity. rsc.org

Studies on other thiazolidine derivatives have utilized NMR to confirm their structure and to observe dynamic behavior in solution, such as the interconversion between diastereoisomers. nih.gov For protein-ligand systems, NMR has been used to study the binding of thiazolidinedione derivatives to targets like the peroxisome proliferator-activated receptor-γ (PPAR-γ), providing insights into the molecular interactions driving their biological activity. nih.gov

Table 2: NMR Techniques for Studying Protein-Ligand Interactions

| Technique | Type | Information Gained |

| Chemical Shift Perturbation (CSP) | Protein-Observed | Identifies binding site on the protein |

| Saturation Transfer Difference (STD) | Ligand-Observed | Maps the ligand's binding epitope |

| Diffusion Ordered Spectroscopy (DOSY) | Ligand-Observed | Confirms binding and measures diffusion changes |

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring biomolecular interactions. dergipark.org.trhelsinki.fi In a typical SPR experiment, a protein (the receptor) is immobilized on a sensor chip. A solution containing the ligand (the analyte) is then flowed over the surface. Binding of the ligand to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

This method provides detailed kinetic and affinity data:

Association Rate (kₐ): The rate at which the ligand binds to the immobilized protein.

Dissociation Rate (kₑ): The rate at which the ligand-protein complex dissociates.

Equilibrium Dissociation Constant (Kₑ): A measure of binding affinity, calculated from the ratio of the dissociation and association rates (kₑ/kₐ). A lower Kₑ value indicates a stronger binding interaction.

SPR has been used extensively to screen for compounds that bind to specific protein targets and to characterize these interactions. For example, SPR was used to analyze the binding of various anti-prion compounds to the prion protein and to study the complex binding kinetics of antifungal azoles to the enzyme CYP3A4. elsevierpure.comnih.gov In another study, an SPR assay was developed to measure the competitive inhibition of thyroxine binding to its transport proteins by various pharmaceuticals, demonstrating the technique's utility in evaluating potential drug-protein interactions. nih.gov

Table 3: Example of Kinetic and Affinity Data Obtainable from SPR

| Parameter | Description | Example Application |

| kₐ (on-rate) | Rate of complex formation | Characterizing how quickly a drug binds its target |

| kₑ (off-rate) | Rate of complex decay | Determining the residence time of a drug on its target |

| Kₑ (affinity) | Strength of the binding interaction | Ranking compounds based on their binding strength |

Future Directions and Emerging Research Avenues

Design and Synthesis of Advanced Thiazolidine (B150603) Derivatives with Tailored Molecular Recognition Properties

Future synthetic efforts will likely concentrate on creating a new generation of 2-(2,4-Difluorophenyl)thiazolidine derivatives with highly specific molecular recognition capabilities. This involves the strategic modification of the core thiazolidine structure to enhance interactions with biological targets. Key areas of exploration will include:

Stereoselective Synthesis: Developing synthetic routes that yield specific stereoisomers of the compound. The three-dimensional arrangement of atoms is critical for biological activity, and controlling this will be paramount for creating more potent and selective derivatives.

Functional Group Modification: Introducing a variety of functional groups to the thiazolidine ring or the difluorophenyl moiety. These modifications can fine-tune the molecule's electronic and steric properties, influencing its binding affinity and specificity for target proteins.

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres). This can lead to derivatives with improved pharmacokinetic profiles or reduced off-target effects.

The table below outlines potential synthetic strategies and their expected outcomes for generating advanced derivatives.

| Synthetic Strategy | Rationale | Potential Outcome |

| Asymmetric Catalysis | To control the stereochemistry at the C2 position of the thiazolidine ring. | Enantiomerically pure derivatives with potentially distinct biological activities. |

| Multi-component Reactions | To efficiently generate a library of diverse derivatives in a single step. | Rapid identification of lead compounds with improved properties. |

| Fluorination Chemistry | To introduce additional fluorine atoms at specific positions. | Enhanced metabolic stability and membrane permeability. |

Integration of Artificial Intelligence and Machine Learning in Computational Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and discovery of new drugs based on the this compound scaffold. These computational tools can analyze vast datasets to predict the properties and activities of novel derivatives, significantly accelerating the research and development process.

Quantitative Structure-Activity Relationship (QSAR): AI-powered QSAR models can be developed to establish a mathematical relationship between the chemical structure of thiazolidine derivatives and their biological activity. This allows for the virtual screening of large compound libraries to identify the most promising candidates.

Molecular Docking and Simulation: Advanced algorithms can predict how different derivatives will bind to specific protein targets. This provides insights into the molecular basis of their activity and can guide the design of more potent inhibitors or activators.

De Novo Design: Generative AI models can design entirely new thiazolidine derivatives with desired properties from scratch, expanding the chemical space for drug discovery.

The following table summarizes the potential applications of AI and ML in the study of these compounds.

| AI/ML Application | Description | Projected Impact |

| Predictive Modeling | Using machine learning to forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Early identification of candidates with favorable drug-like properties, reducing late-stage failures. |

| Virtual High-Throughput Screening | Computationally screening vast libraries of virtual compounds against a biological target. | Significant reduction in the time and cost associated with initial lead discovery. |

| Target Identification | Employing AI to analyze biological data and identify novel protein targets for thiazolidine derivatives. | Uncovering new therapeutic opportunities for a range of diseases. |

Exploration of Novel Molecular Targets and Pathways for Thiazolidine Derivatives

While thiazolidine derivatives are known to interact with certain biological targets, a significant area of future research will be the identification of novel molecular targets and signaling pathways. This will broaden the potential therapeutic applications of compounds like this compound.

Chemical Proteomics: Using chemical probes based on the thiazolidine scaffold to "fish out" interacting proteins from cell lysates. This can reveal previously unknown targets.

Phenotypic Screening: Testing a library of derivatives in cell-based assays that measure a specific cellular phenotype (e.g., cell death, differentiation). This approach can identify compounds with interesting biological effects without prior knowledge of their target.

Transcriptomics and Metabolomics: Analyzing how treatment with thiazolidine derivatives alters gene expression and metabolic profiles within cells. This can provide clues about the biological pathways they modulate.

Development of Advanced Analytical Techniques for Real-Time Molecular Interaction Studies

To gain a deeper understanding of how this compound and its derivatives function, the development of advanced analytical techniques for studying their molecular interactions in real-time is crucial.

Surface Plasmon Resonance (SPR): This label-free technique can be used to measure the binding kinetics (on- and off-rates) and affinity of thiazolidine derivatives to their protein targets with high precision.